![molecular formula C14H19NO4S B2523890 1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 285986-61-0](/img/structure/B2523890.png)
1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone
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Overview
Description
“1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone” is a chemical compound . It is a derivative of pyrrolidinone, a five-membered lactam structure . The compound has a molecular weight of 311.4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinone ring, a sulfonyl group attached to a 4-methylphenyl group, and a 2-hydroxy-3-propyl group . The InChI code for this compound is 1S/C15H21NO4S/c1-12-5-2-3-6-13 (12)10-21 (19,20)11-14 (17)9-16-8-4-7-15 (16)18/h2-3,5-6,14,17H,4,7-11H2,1H3 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing biologically active compounds. Here’s why it’s so appealing:
Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. The literature from 2015 onwards provides valuable insights into their target selectivity .
Future Prospects
Continued research will uncover more applications and refine our understanding of pyrrolidine-based compounds. Medicinal chemists can leverage this knowledge to design novel drugs with diverse biological profiles.
Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound’s structure suggests that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
1-[2-hydroxy-3-(4-methylphenyl)sulfonylpropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-4-6-13(7-5-11)20(18,19)10-12(16)9-15-8-2-3-14(15)17/h4-7,12,16H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIWFNKQRKRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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